5-(5-Formylthiophen-2-YL)picolinic acid
Description
5-(5-Formylthiophen-2-YL)picolinic acid is a heterocyclic compound with the molecular formula C₁₁H₇NO₃S and a molecular weight of 233.2 g/mol . It features a picolinic acid backbone substituted at the 5-position with a 5-formylthiophen-2-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, enzyme inhibition, and material science. The formyl group on the thiophene ring enhances reactivity, enabling participation in covalent interactions (e.g., Schiff base formation), while the thiophene moiety contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)7-1-3-9(11(14)15)12-5-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVVDCAXSOZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
5-(5-Formylthiophen-2-yl)picolinic acid (C₁₁H₇NO₃S, MW 233.24) features a picolinic acid moiety connected to a 5-formylthiophene ring at the 2-position. The formyl group at the thiophene’s 5-position and the carboxylic acid at the pyridine’s 2-position introduce reactivity for further derivatization (e.g., bioconjugation or metal coordination).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₇NO₃S |
| Molecular weight | 233.24 g/mol |
| Density | 1.419–1.45 g/cm³ (predicted) |
| Boiling point | 275–300°C (estimated) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two fragments:
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Picolinic acid derivative : 5-Halo-picolinic acid (halogen = Br, I).
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Thiophene derivative : 5-Formylthiophene-2-boronic acid or 2-bromo-5-formylthiophene.
Coupling these fragments via cross-coupling reactions (e.g., Suzuki-Miyaura) followed by deprotection forms the basis of the synthesis.
Detailed Preparation Methods
Synthesis of 5-Formylthiophene-2-Boronic Acid
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Formylation of thiophene :
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Purification :
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Column chromatography (silica gel, ethyl acetate/hexane) isolates 5-formylthiophene-2-boronic acid.
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Protection of Picolinic Acid
Coupling Reaction
Deprotection of Methyl Ester
Synthesis of 5-Formylthiophene-2-Stannane
Coupling with 5-Iodo-Picolinic Acid
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Stille coupling :
Critical Challenges and Optimization
Functional Group Compatibility
Regioselectivity in Formylation
Purification of Polar Intermediates
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The carboxylic acid and formyl groups complicate chromatography.
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Solution : Use reverse-phase HPLC or recrystallization from ethanol/water.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: 5-(5-Carboxythiophen-2-YL)picolinic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-YL)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound due to its structural similarity to biologically active thiophene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. The picolinic acid moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Thiophenyl-Substituted Picolinic Acid Derivatives
Key analogs include:
Key Findings :
- The formyl group in this compound increases electrophilicity compared to acetyl or unsubstituted thiophenyl analogs, enabling covalent binding to biological targets .
- Substitution at the 2-position of the thiophene ring (vs. 3-position) optimizes spatial alignment for interactions with enzymes or receptors .
Phenyl-Substituted Picolinic Acid Derivatives
Fusaric acid analogs with alkylphenyl substituents demonstrate structure-activity relationships:
Key Findings :
- Steric bulk (e.g., tert-butyl in qy20) reduces solubility and antibacterial efficacy compared to linear alkyl chains (qy17) .
- In contrast, This compound leverages a heterocyclic substituent, which may enhance target specificity over phenyl analogs due to improved π-π stacking .
Enzyme Inhibitors with Picolinic Acid Scaffolds
Comparative analysis of enzyme inhibitors:
Key Findings :
- Tetrazole-containing analogs (e.g., 6-(1H-Tetrazol-5-YL)picolinic acid) exhibit strong Zn²⁺ chelation, while This compound may inhibit enzymes via dual functionality (formyl and carboxylate groups) .
- Bromoalkyl substituents (e.g., 5-(3,4-Dibromobutyl)picolinic acid) enhance DBH inhibition but introduce toxicity risks, whereas the formylthiophenyl group offers a safer profile .
Fluorinated and Carboxy-Substituted Analogs
Fluorine and carboxy groups modulate electronic properties:
Key Findings :
- Fluorine substitution improves metabolic stability and bioavailability compared to non-halogenated analogs .
Q & A
Q. Table: Key environmental parameters
| Parameter | Method | Typical Conditions |
|---|---|---|
| Half-life in soil | OECD 307 (Aerobic/Anaerobic) | 25°C, 60% field capacity |
| Hydrolysis stability | OECD 111 (pH 4,7,9) | 50°C, 5 days |
Advanced: How can metal complexation studies with this compound be optimized for catalytic applications?
Answer:
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance ligand solubility and metal ion dissociation.
- Stoichiometry : Molar ratios of 1:1 (ligand:metal) for monodentate binding; 2:1 for bidentate .
- pH control : Adjust to 6–8 to stabilize the carboxylate form and prevent metal hydroxide precipitation.
Q. Example protocol :
Dissolve this compound (1 mmol) in ethanol.
Add metal salt (e.g., CuCl₂·2H₂O, 1 mmol) and reflux at 80°C for 4 hours.
Isolate complexes via vacuum filtration and characterize by XRD and cyclic voltammetry .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate acidic waste and neutralize with NaHCO₃ before disposal .
- First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
Advanced: How can discrepancies in reported biological activities (e.g., antiviral vs. kinase inhibition) be resolved?
Answer:
Resolution strategies :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency.
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
- Structural analogs : Compare activity of derivatives (e.g., 5-Cyano-3-fluoropicolinic acid) to identify critical functional groups .
Q. Example workflow :
Validate antiviral activity via plaque reduction assays (e.g., against HSV-1).
Parallel testing in kinase inhibition assays (e.g., EGFR kinase) to assess selectivity .
Advanced: What in vitro and in vivo models are suitable for studying its neuroprotective or anticancer potential?
Answer:
- In vitro :
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate), measuring viability via MTT assay .
- Anticancer : NCI-60 cell line panel screened at 10 μM, followed by apoptosis assays (Annexin V/PI staining) .
- In vivo :
- Xenograft models (e.g., nude mice with HT-29 colorectal tumors) dosed orally (10–50 mg/kg) for 28 days .
Key endpoints : Tumor volume reduction, biomarker analysis (e.g., caspase-3 activation), and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
